2,4-Heptadienal is an unsaturated aldehyde that exists as two isomers: (E,E)-2,4-heptadienal and (E,Z)-2,4-heptadienal. [, , ] It is a volatile organic compound (VOC) found in various natural sources. [, , , ] This compound plays a significant role in scientific research, primarily due to its contribution to flavors and aromas in food and its role in plant defense mechanisms. [, , , , ] Specifically, it contributes to the "fishy" off-flavor in certain foods and is produced by various plants in response to stress or pathogen attack. [, , , ]
(2E,4E)-Hepta-2,4-dienal is a seven-carbon aldehyde characterized by two conjugated double bonds. This compound is part of the heptadienal family and is noted for its distinct aroma, making it valuable in the flavoring industry. Its chemical structure allows it to participate in various chemical reactions, which has led to its use as a precursor in organic synthesis and potential applications in biological systems.
The compound is classified as a heptadienal due to its seven carbon atoms and two double bonds located at the second and fourth positions. It is identified by the International Union of Pure and Applied Chemistry name (2E,4E)-hepta-2,4-dienal, with the Chemical Abstracts Service registry number 4313-03-5. The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where detailed information about its properties and synthesis methods is available.
(2E,4E)-Hepta-2,4-dienal can be synthesized through multiple pathways:
The choice of synthetic route often depends on the desired yield and purity of the final product. For instance, the aldol condensation method is advantageous for laboratory-scale synthesis due to its straightforward approach and relatively mild reaction conditions.
The molecular formula of (2E,4E)-hepta-2,4-dienal is . Its structural representation includes:
Key structural data includes:
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+
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.(2E,4E)-Hepta-2,4-dienal participates in several types of chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in organic synthesis and medicinal chemistry.
The mechanism of action for (2E,4E)-hepta-2,4-dienal primarily involves its interactions with biological molecules. As an aldehyde:
These interactions contribute to its potential biological effects and applications in medicinal chemistry.
(2E,4E)-Hepta-2,4-dienal has distinct physical characteristics:
Key chemical properties include:
These properties are crucial for its applications in both industrial and research settings.
(2E,4E)-Hepta-2,4-dienal has diverse applications across several fields:
(2E,4E)-Hepta-2,4-dienal is an α,β-unsaturated aldehyde featuring two conjugated trans double bonds. Its systematic IUPAC name, (2E,4E)-Hepta-2,4-dienal, explicitly defines the geometry and position of the double bonds. Common synonyms include trans,trans-2,4-Heptadienal, (E,E)-Hepta-2,4-dienal, and 2,4-Heptadien-1-al [4] [6] [8]. The compound belongs to a class of straight-chain aldehydes with conjugated unsaturation, where isomeric variations significantly influence chemical behavior. The E,E-isomer is the most thermodynamically stable configuration due to reduced steric strain, though Z-isomers (e.g., 2Z,4E) may exist as minor components in synthetic mixtures or natural extracts. The trans,trans configuration is critical for its role as a flavorant, as geometric isomers exhibit distinct odor thresholds and sensory properties [3] [8].
The molecular formula C₇H₁₀O (verified by high-resolution mass spectrometry) corresponds to a molecular weight of 110.16 g/mol [1] [2] [6]. This places the compound within the medium-chain aldehyde category (C6–C12), characterized by enhanced volatility compared to longer-chain analogs. The structural features include:
Spectroscopic data provide definitive evidence for the structure and purity of (2E,4E)-Hepta-2,4-dienal:
Table 1: Key Spectroscopic Signatures
Technique | Key Assignments | Reference |
---|---|---|
IR (cm⁻¹) | 2720–2820 (aldehyde C–H stretch), 1695 (conjugated C=O), 1620 (C=C), 980 (trans C–H bend) | Predicted |
¹³C NMR (ppm) | 194.5 (C1, CHO), 150.2 (C2), 140.5 (C3), 130.1 (C4), 128.8 (C5), 32.5 (C6), 18.2 (C7) | Predicted |
¹H NMR (ppm) | 9.45 (d, 1H, H1), 6.25–6.55 (m, 4H, H2–H5), 2.15 (m, 2H, H6), 1.05 (t, 3H, H7) | Predicted |
MS (EI) | m/z 110 [M]⁺•, 81 [M–CHO]⁺, 67 [M–C₃H₇]⁺ | [8] |
While experimental spectra were not fully detailed in the search results, predicted fragmentation patterns align with conjugated dienal systems. The mass spectrum shows a characteristic molecular ion peak at m/z 110 and key fragments resulting from McLafferty rearrangements and allylic cleavages [8].
Computational analyses reveal insights into reactivity and physicochemical behavior:
Table 2: Computed Physicochemical Parameters
Parameter | Value | Significance |
---|---|---|
Topological PSA (Ų) | 17.07 | Low polarity, indicating high membrane permeability |
LogP (Octanol-Water) | 2.13 | Moderate lipophilicity, favoring interaction with biological membranes |
Rotatable Bonds | 4 | Conformational flexibility influencing molecular recognition |
Refractivity | 36.96 m³·mol⁻¹ | Polarizability relevant to van der Waals interactions |
The LogP value (2.13) predicts favorable partitioning into lipid environments, consistent with its role as a flavorant in fatty matrices. The low polar surface area (17.07 Ų) and four rotatable bonds facilitate diffusion across biological interfaces. These parameters were derived using tools like ALOGPS and ChemAxon, validated against experimental solubility data (predicted water solubility: 0.96 g/L) [5] [8].
(2E,4E)-Hepta-2,4-dienal belongs to subgroup 1.1.4 of the EFSA Flavouring Group Evaluation (FGE.19), characterized by α,β-unsaturated aldehydes with conjugated double bonds. Key structural analogs and their distinguishing features include:
Table 3: Comparative Analysis of α,β-Unsaturated Aldehydes
Compound | Chain Length | Molecular Weight (g/mol) | Key Structural Features | Functional Distinctions |
---|---|---|---|---|
(2E,4E)-C₆H₈O (Hexadienal) | C6 | 96.13 | Shorter chain, higher volatility | More potent odorant; used in fruit flavors |
(2E,4E)-C₇H₁₀O (Heptadienal) | C7 | 110.16 | Balanced volatility/lipophilicity | Nutty, fatty notes; versatile in food matrices |
(2E,4E)-C₈H₁₂O (Octadienal) | C8 | 124.18 | Extended conjugation, lower volatility | Cinnamon-like aroma; higher boiling point |
(2E,4E)-C₁₀H₁₆O (Decadienal) | C10 | 152.24 | Significantly lipophilic, low water solubility | Fatty, chicken-like notes; persistent aftertaste |
Chain-length effects govern functional differences:
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